molecular formula C19H27N3O3 B3907883 ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate

ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate

Cat. No.: B3907883
M. Wt: 345.4 g/mol
InChI Key: KZUVMIXJIDJNGN-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the ethyl ester group. Common reagents used in these reactions include:

  • Benzimidazole precursors
  • Piperidine derivatives
  • Ethyl chloroformate or similar esterifying agents

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups.

    Ethyl ester derivatives: Compounds with the ethyl ester group but different core structures.

Uniqueness

Ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-25-18(23)19(10-12-24-2)9-6-11-22(14-19)13-17-20-15-7-4-5-8-16(15)21-17/h4-5,7-8H,3,6,9-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUVMIXJIDJNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=NC3=CC=CC=C3N2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate
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ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate
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ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate
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ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate
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ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate
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ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate

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